molecular formula C6H5FN2O3 B3429684 5-Fluoro-2,6-dihydroxynicotinamide CAS No. 75993-41-8

5-Fluoro-2,6-dihydroxynicotinamide

Cat. No.: B3429684
CAS No.: 75993-41-8
M. Wt: 172.11 g/mol
InChI Key: AKRHQLMLNZKYRK-UHFFFAOYSA-N
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Description

5-Fluoro-2,6-dihydroxynicotinamide is a fluorinated derivative of nicotinamide, characterized by the presence of fluorine and hydroxyl groups on the pyridine ring

Scientific Research Applications

5-Fluoro-2,6-dihydroxynicotinamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s structural similarity to nicotinamide makes it a useful tool for studying enzyme interactions and metabolic pathways.

    Industry: It can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Safety and Hazards

The safety data sheet for 5-Fluoro-2,6-dihydroxynicotinamide indicates that it has an acute oral toxicity (Category 4, H302) and can cause skin corrosion/irritation (Category 2, H315) .

Future Directions

While specific future directions for 5-Fluoro-2,6-dihydroxynicotinamide are not mentioned in the search results, fluorinated compounds, in general, are of great interest in medicinal chemistry. For example, a series of 5-fluoro-2-oxindole derivatives were synthesized and investigated as potential α-glucosidase inhibitors . This suggests that this compound could potentially be explored for similar applications in the future.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2,6-dihydroxynicotinamide can be achieved through several methods. One common approach involves the transformation of 5-fluoro-1,3-dimethyluracil to this compound . This method, however, has a relatively low yield of 38% and involves expensive starting materials .

Another method involves the reaction of ethyl fluoroacetate with ethyl formate in the presence of sodium hydride, followed by treatment with trimethylsilyl chloride to afford ethyl 2-fluoro-3-(trimethylsiloxy)acrylate . This intermediate is then converted to this compound through a series of steps involving hydrolysis and cyclization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above would be a key consideration for industrial applications.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2,6-dihydroxynicotinamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to remove the fluorine atom or to convert the amide group to an amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups would yield ketones or aldehydes, while substitution of the fluorine atom could yield a variety of substituted nicotinamide derivatives.

Mechanism of Action

The mechanism of action of 5-Fluoro-2,6-dihydroxynicotinamide involves its interaction with various molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with enzymes and receptors. This can lead to inhibition of enzyme activity or modulation of receptor function, depending on the specific target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both fluorine and hydroxyl groups on the pyridine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

5-fluoro-2-hydroxy-6-oxo-1H-pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5FN2O3/c7-3-1-2(4(8)10)5(11)9-6(3)12/h1H,(H2,8,10)(H2,9,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKRHQLMLNZKYRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC(=C1C(=O)N)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75993-41-8
Record name 5-Fluoro-2,6-dihydroxynicotinamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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